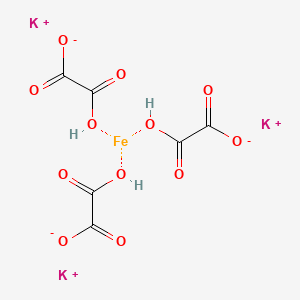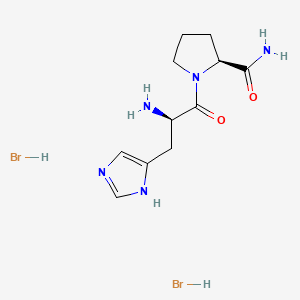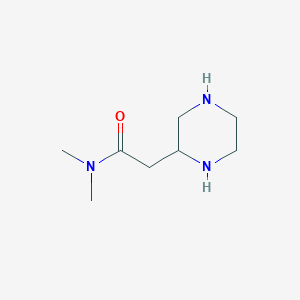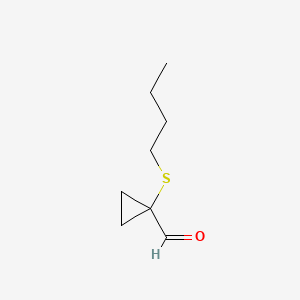
4-(Benzyoxy)-2-chlorobenzaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2-chlorobenzaldoxime is an organic compound that belongs to the class of benzaldoximes It is characterized by the presence of a benzyloxy group and a chlorine atom attached to the benzene ring, along with an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chlorobenzaldoxime typically involves the reaction of 4-(benzyloxy)-2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 4-(Benzyloxy)-2-chlorobenzaldoxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chlorobenzaldoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzaldoximes, depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-chlorobenzaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chlorobenzaldoxime is primarily related to its functional groups. The oxime group can interact with various biological targets, potentially inhibiting enzymes or interacting with receptors. The benzyloxy and chlorine substituents can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-2-chlorobenzylamine
- 4-(Benzyloxy)-2-chlorobenzonitrile
Uniqueness
4-(Benzyloxy)-2-chlorobenzaldoxime is unique due to the presence of both the benzyloxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of substituents allows for diverse chemical transformations and applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C14H12ClNO2 |
|---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(NE)-N-[(2-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H12ClNO2/c15-14-8-13(7-6-12(14)9-16-17)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+ |
InChI Key |
FFSWMBAOFSINIW-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)/C=N/O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)





![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

